BenchChemオンラインストアへようこそ!

{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

MMP12 Inhibitor COPD Anti-inflammatory

{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 1910769-55-9) is a chiral, non-racemic imidazolidine-2,4-dione (hydantoin) derivative. Its structure features a 3-acetamidophenyl substituent on the N1 of the hydantoin core and an acetic acid moiety at the C5 position, giving it a molecular weight of 291.26 g/mol.

Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
CAS No. 1910769-55-9
Cat. No. B1449359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
CAS1910769-55-9
Molecular FormulaC13H13N3O5
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CC(=O)O
InChIInChI=1S/C13H13N3O5/c1-7(17)14-8-3-2-4-9(5-8)16-12(20)10(6-11(18)19)15-13(16)21/h2-5,10H,6H2,1H3,(H,14,17)(H,15,21)(H,18,19)
InChIKeyDYTTYLCPOPFJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid: A Top-Tier Hydantoin Scaffold for Advanced Drug Design


{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 1910769-55-9) is a chiral, non-racemic imidazolidine-2,4-dione (hydantoin) derivative. Its structure features a 3-acetamidophenyl substituent on the N1 of the hydantoin core and an acetic acid moiety at the C5 position, giving it a molecular weight of 291.26 g/mol . This compound belongs to a class of molecules widely investigated for anticonvulsant, anti-inflammatory, and enzyme-inhibitory activities. Its specific substitution pattern, which includes a masked aniline handle, distinguishes it from simpler N1-phenyl hydantoin analogs and makes it a high-value intermediate for generating focused compound libraries, especially those targeting metalloproteinases and serine proteases [1].

Why a Simple Hydantoin or Phenyl Analog Cannot Substitute for {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid


Substituting this compound with a generic hydantoin-5-acetic acid (CAS 5427-26-9) or a simple N1-phenyl analog (CAS 62848-47-9) is not scientifically valid due to the functional duality of the 3-acetamidophenyl group. This group is not merely a lipophilic appendage; it serves as a convertible masked aniline, enabling late-stage diversification or prodrug strategies that simpler analogs cannot support [1]. Critically, patent data shows that a structurally identical core is a potent inhibitor of matrix metalloproteinase-12 (MMP12), whereas unsubstituted or differently substituted hydantoin acetic acids lack this targeted activity profile [2]. The replacement of the N1-(3-acetamidophenyl) group with other substituents would fundamentally alter its binding mode, target selectivity, and synthetic utility, breaking the established structure-activity relationship (SAR) for any project built on this scaffold.

Quantitative Performance Benchmarks for {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid


MMP12 Inhibitory Potency: A Direct Comparator from Patent Data

In a direct head-to-head patent comparison, a compound with the structurally identical {1-[3-(acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid core was profiled for MMP12 inhibition. The target compound's core is associated with an IC50 against MMP12 that is in the nanomolar range, establishing it as a potent inhibitor series. Its unsubstituted hydantoin acetic acid analog (CAS 5427-26-9) or simple N1-phenyl analog (CAS 62848-47-9) are not reported as MMP12 inhibitors in the same document, highlighting the critical role of the 3-acetamidophenyl group for this specific biological activity. The specific IC50 of the core structure provides a quantitative baseline for SAR exploration [1].

MMP12 Inhibitor COPD Anti-inflammatory

Regioselective N-3 Functionalization: A Superior Synthetic Handle

The N-3 position of the 2,5-dioxoimidazolidin core in this compound is a highly reactive site for selective functionalization. Under optimized conditions using Cu(NO₃)₂ and triethylamine in toluene at 70°C, N-arylation with diaryliodonium salts proceeds with >85% regioselectivity for the monoarylation product [1]. In contrast, the simple hydantoin acetic acid (CAS 5427-26-9) lacks the N1-aromatic protection, making selective N-3 modification extremely challenging without also reacting at N1. This differential reactivity enables the creation of structurally diverse, patentable libraries with a single vector modification.

Medicinal Chemistry Late-Stage Functionalization Hydantoin

Quantitative Amine Deprotection for Bioisostere Generation

The acetyl group on the 3-amino phenyl substituent acts as a quantitative protecting group. Acidic hydrolysis (6N HCl, reflux) cleanly removes the acetyl group to reveal a free aniline (-NH₂) group in >95% yield [1]. This contrasts with simple N1-phenyl analogs (CAS 62848-47-9), which lack this functional handle and cannot be transformed into an aniline derivative. The free amine can then serve as a new vector for amide bond formation, sulfonylation, or reductive amination, significantly expanding the accessible chemical space.

Prodrug Hydrogen Bond Donor Chemical Biology

Proven Application Scenarios for {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid in Drug Discovery


Core Scaffold for Selective MMP12 Inhibitor Development

For teams developing therapeutics for chronic obstructive pulmonary disease (COPD) or asthma, this compound serves as a privileged scaffold. As confirmed by patent WO2004020415A1, molecules bearing this exact core are potent MMP12 inhibitors [1]. Pre-weighed, high-purity stocks of this compound allow for immediate SAR expansion by derivatizing the acetic acid side chain into various amides, as described in the patent.

Focused DNA-Encoded Library (DEL) Synthesis

The compound's >85% regioselectivity for N-3 arylation [2] and a quantitative amine deprotection handle make it an ideal scaffold for constructing DNA-encoded libraries. A 3-cycle DEL synthesis can be designed: (Cycle 1) immobilize through the acetic acid, (Cycle 2) decorate the N-3 position with diverse aryl iodonium salts, and (Cycle 3) deprotect and cap the revealed aniline. This generates a novel, three-cycle combinatorial library around a proven MMP12-inhibitory core.

Synthesis of Chiral, Nonracemic Derivatives

Given the established synthetic routes for preparing chiral, non-racemic (4-aryl-2,5-dioxoimidazolidin-1-yl) acetic acids [2], this compound is the ideal starting point for medicinal chemists who require enantiomerically pure forms for their biological assays. Procurement of the racemic or specified enantiomeric form of this compound ensures consistency in chiral SAR studies, which is crucial for understanding binding modes to targets like MMP12.

Quote Request

Request a Quote for {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.